![molecular formula C4H8FN B1302173 (R)-3-Fluoropyrrolidine CAS No. 679431-51-7](/img/structure/B1302173.png)
(R)-3-Fluoropyrrolidine
Overview
Description
“®-3-Fluoropyrrolidine” is a fluorinated chiral pyrrolidine salt, with a fluorine substituent on the R configured chiral carbon centre . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Ionic liquids based on “®-3-Fluoropyrrolidine” hydrochloride can be synthesized by alkylation to the secondary amine . The process is then followed by a quarterisation reaction of the amine with N-methyl bis (fluorosulfonyl)imide .
Molecular Structure Analysis
The molecular formula of “®-3-Fluoropyrrolidine” is C4H9ClFN . The molecular weight is 125.57 . The SMILES string representation is Cl.F[C@@H]1CCNC1 .
Chemical Reactions Analysis
“®-3-Fluoropyrrolidine” hydrochloride can be used as a substrate in the preparation of Imidazo [1,2-a]pyrazine derivatives as possible aurora kinase inhibitors . It can also be used in the synthesis of Pyrazolopyrimidine derivatives as possible PDE10A Inhibitors .
Physical And Chemical Properties Analysis
“®-3-Fluoropyrrolidine” is a solid at 20°C . It has a melting point of 179-186°C . The optical activity is [α]20/D -8.0°, c = 4 in methanol .
Scientific Research Applications
Medicinal Chemistry Applications
[(R)-3-Fluoropyrrolidine and its derivatives, specifically 4-fluoropyrrolidine derivatives, are prominently used in medicinal chemistry. One of the notable applications is in dipeptidyl peptidase IV (DPP-IV) inhibitors, which have significant therapeutic potential. The synthesis of these compounds involves double fluorination techniques, leading to high yield of enantiomerically pure compounds useful in medicinal applications (Singh & Umemoto, 2011).
Synthesis and Organic Chemistry
The compound plays a crucial role in the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines, achieved through a 1,3-dipolar cycloaddition. This synthesis method demonstrates the versatility of vinyl fluorides in cycloaddition reactions, making 3-fluoropyrrolidines accessible for various applications (McAlpine et al., 2015).
Ferroelectric Materials
A novel application of fluoropyrrolidine derivatives is in the field of molecular ferroelectrics. Research has shown that fluorine substitution in these compounds can significantly increase the Curie temperature (Tc), making them promising candidates for flexible and wearable electronic devices (Ai et al., 2019).
Quantum Structure-Activity Relationship Studies
In the field of drug discovery, 3D-QSAR studies on fluoropyrrolidine amides as DPP-IV inhibitors provide valuable insights. These studies help in understanding the interaction models between DPP-IV and inhibitors, guiding the design of new potent inhibitors (Zeng et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-fluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987336 | |
Record name | 3-Fluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Fluoropyrrolidine | |
CAS RN |
679431-51-7 | |
Record name | 3-Fluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.